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Compound of Interest

Compound Name: 4-Nitrosalicylic acid

Cat. No.: B050511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-nitrosalicylanilides, a class of

compounds with recognized antimicrobial properties. The synthesis involves the coupling of 4-
nitrosalicylic acid with various anilines. The following sections detail the necessary reagents,

equipment, and step-by-step procedures for the chemical synthesis, along with a summary of

relevant quantitative data and a visual workflow of the process.

Introduction
Salicylanilides are a well-established class of compounds with a broad spectrum of biological

activities. The introduction of a nitro group at the 4-position of the salicylic acid moiety has been

shown to be beneficial for their antimicrobial, particularly antimycobacterial, activity. These

compounds are of significant interest in the field of medicinal chemistry for the development of

new therapeutic agents. The protocol described herein is based on established synthetic

methodologies for amide bond formation.

Quantitative Data Summary
The following table summarizes key quantitative data for a representative 4-nitrosalicylanilide,

2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, as reported in the literature. This

compound has demonstrated significant activity against Mycobacterium tuberculosis.[1]
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Yield (%)

Biological
Activity
(MIC
against M.
tuberculosi
s)

2-hydroxy-4-

nitro-N-[4-

(trifluorometh

yl)phenyl]ben

zamide

C₁₄H₉F₃N₂O₄ 326.23 Not Reported Not Reported 2 µM[1]

Experimental Protocols
The synthesis of 4-nitrosalicylanilides is typically achieved through a two-step process:

Activation of 4-Nitrosalicylic Acid: The carboxylic acid group of 4-nitrosalicylic acid is

converted into a more reactive intermediate, such as an acid chloride.

Amide Coupling: The activated 4-nitrosalicylic acid derivative is then reacted with a

substituted aniline to form the desired salicylanilide.

Protocol 1: Synthesis of 4-Nitrosalicyloyl Chloride
This protocol describes the conversion of 4-nitrosalicylic acid to its corresponding acid

chloride using thionyl chloride.

Materials:

4-Nitrosalicylic acid

Thionyl chloride (SOCl₂)

Anhydrous toluene

Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Heating mantle

Magnetic stirrer

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask, suspend 4-nitrosalicylic acid in anhydrous toluene.

Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

Fit the flask with a reflux condenser and a drying tube.

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. The

progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary

evaporator. The resulting solid is the crude 4-nitrosalicyloyl chloride. This intermediate is

moisture-sensitive and is typically used in the next step without further purification.

Protocol 2: Synthesis of 4-Nitrosalicylanilide
This protocol details the coupling of 4-nitrosalicyloyl chloride with a substituted aniline.

Materials:

4-Nitrosalicyloyl chloride (from Protocol 1)

Substituted aniline (e.g., 4-(trifluoromethyl)aniline)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Triethylamine (TEA) or other suitable base
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Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Rotary evaporator

Silica gel for column chromatography (if necessary)

Procedure:

Dissolve the desired substituted aniline in anhydrous DCM in a round-bottom flask and cool

the solution in an ice bath.

Add triethylamine (1.1 equivalents) to the aniline solution.

In a separate flask, dissolve the crude 4-nitrosalicyloyl chloride in a minimal amount of

anhydrous DCM.

Slowly add the solution of 4-nitrosalicyloyl chloride to the cooled aniline solution with

vigorous stirring.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Once the reaction is complete, wash the reaction mixture with water, 1M HCl solution, and

saturated sodium bicarbonate solution in a separatory funnel.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary

evaporator.
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The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water) or by silica gel column chromatography to yield the pure 4-nitrosalicylanilide.

Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 4-nitrosalicylanilides.

Step 1: Acid Chloride Formation

Step 2: Amide Coupling

4-Nitrosalicylic Acid 4-Nitrosalicyloyl Chloride
Activation
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Caption: Synthetic pathway for 4-nitrosalicylanilides.

Logical Relationship of Components
This diagram shows the logical relationship between the reactants and the final product in the

amide coupling step.
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Caption: Reactant and product relationship in the coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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